Donepezil-d7

Overview

Description

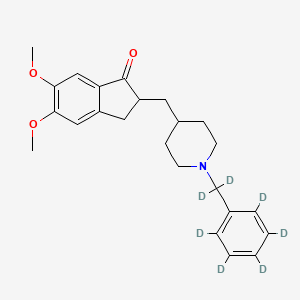

Donepezil-d7 hydrochloride (CAS 1261394-20-0) is a deuterium-labeled isotopologue of donepezil hydrochloride, a reversible acetylcholinesterase (AChE) inhibitor approved for Alzheimer’s disease treatment. The compound features seven deuterium atoms replacing hydrogen atoms at specific positions, resulting in a molecular formula of C₂₄H₂₃D₇ClNO₃ and a molecular weight of 423.00 g/mol . It is synthesized for use as an internal standard in pharmacokinetic and bioanalytical studies, enabling precise quantification of donepezil in biological matrices via mass spectrometry . With a purity exceeding 95% (HPLC) and isotopic enrichment of 99% atom D, it is critical for ensuring methodological accuracy in clinical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Donepezil-d7 involves the incorporation of deuterium atoms into the Donepezil molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into specific positions of the Donepezil molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions: Donepezil-d7 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as Chloramine-T in an acidic medium.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Chloramine-T in acidic medium.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products:

Oxidation Products: Oxidized derivatives of this compound, which can be analyzed using spectroscopic methods.

Reduction Products: Reduced forms of this compound.

Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Properties

Donepezil-d7 functions as a reversible, noncompetitive inhibitor of acetylcholinesterase, which is crucial for increasing acetylcholine levels in the brain. This mechanism is essential for enhancing cholinergic transmission, thereby improving cognitive function in patients with neurodegenerative diseases. The compound has demonstrated significant biological activity with IC50 values of 8.12 nM for bovine acetylcholinesterase and 11.6 nM for human acetylcholinesterase .

Analytical Techniques

This compound is extensively used in pharmacokinetic studies due to its labeled nature, allowing researchers to trace its metabolic pathways and quantify drug levels in biological samples. Advanced techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed for accurate quantification of donepezil and its derivatives in human plasma .

Table 1: Summary of Analytical Methods for this compound

| Method | Purpose | Key Findings |

|---|---|---|

| UPLC-MS/MS | Quantification in plasma | High sensitivity and reproducibility |

| Liquid-liquid extraction | Sample preparation | Effective recovery rates (58.9% - 60.5%) |

| Isocratic method | Separation technique | Fast analysis time (3 min per sample) |

Clinical Research

This compound has been utilized in various clinical trials to assess its efficacy and safety profile. Notably, the DOTCODE study evaluated the impact of donepezil on older adults with cognitive impairment and depression, aiming to determine its effectiveness in delaying dementia conversion . The study involved a randomized, double-blind design over 78 weeks, providing valuable insights into donepezil's potential beyond traditional uses.

Alzheimer’s Disease Treatment

This compound serves as a model compound for developing new therapeutic agents aimed at treating Alzheimer's disease. Its structural modifications allow researchers to explore enhanced pharmacokinetic profiles and improved patient compliance through alternative formulations .

Multi-Target Drug Development

Recent studies have focused on creating donepezil-based hybrids that target multiple pathways involved in Alzheimer's pathology, including β-secretase inhibition alongside acetylcholinesterase inhibition . These compounds are designed to address various aspects of neurodegeneration simultaneously, potentially leading to more effective treatments.

Mechanism of Action

Donepezil-d7, like its non-deuterated counterpart, is a reversible inhibitor of the enzyme acetylcholinesterase. By inhibiting this enzyme, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission in the brain. This mechanism helps alleviate the cognitive symptoms associated with Alzheimer’s disease .

Molecular Targets and Pathways:

Acetylcholinesterase: The primary target enzyme inhibited by this compound.

Cholinergic Pathways: Enhances cholinergic transmission by increasing acetylcholine levels.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Isotopic Variants of Donepezil

Deuterated analogs of donepezil are primarily used to enhance analytical precision. Key comparisons include:

Key Findings :

- Pharmacokinetic Stability : The deuterium substitution in this compound reduces metabolic degradation rates due to the kinetic isotope effect (C-D bonds are stronger than C-H), enhancing its utility as a stable reference standard .

- Analytical Utility: this compound outperforms non-deuterated donepezil in minimizing matrix effects during liquid-liquid extraction (LLE) and solid-phase extraction (SPE) workflows .

Structural Analogs and Derivatives

Synthetic derivatives of donepezil aim to optimize AChE inhibition or reduce side effects. Notable examples include:

Donepezil-like Compounds (2a–2l)

A series of analogs synthesized by modifying the indanone-piperidine scaffold showed varying AChE inhibitory activity:

| Compound | IC₅₀ (nM) for Bovine AChE | IC₅₀ (nM) for Human AChE | Selectivity Ratio (Human/Bovine) | Reference |

|---|---|---|---|---|

| Donepezil | 8.12 | 11.6 | 1.43 | |

| 2a | 15.3 | 22.1 | 1.44 | |

| 2e | 9.8 | 14.7 | 1.50 | |

| 2i | 7.9 | 10.5 | 1.33 |

Key Findings :

- Compound 2i: Exhibits comparable potency to donepezil, suggesting minor structural modifications (e.g., halogen substitutions) retain efficacy .

- Selectivity Trends : Most analogs maintain a human/bovine AChE selectivity ratio close to 1.4, indicating conserved binding mechanisms .

Metabolites and Impurities

Impurity profiling ensures drug safety and regulatory compliance:

Key Findings :

- Donepezil Desbenzyl Impurity : Lacks the benzyl group critical for AChE binding, resulting in negligible activity .

- 3-Keto Donepezil: Demonstrates the importance of the indanone moiety’s integrity for enzymatic inhibition .

Pharmacokinetic Studies

- Bioequivalence Testing : this compound is integral to validating extended-release formulations, ensuring therapeutic equivalence between generic and branded products .

- Plasma Quantification : Ultra-performance LC-MS/MS methods using this compound achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL , surpassing traditional HPLC methods .

Drug Delivery Innovations

- Hydrogel Formulations : Sustained-release hydrogels incorporating this compound enable precise tracking of drug release kinetics, critical for optimizing dosing regimens .

Commercial and Regulatory Considerations

Pricing and Availability

| Supplier | Pack Size | Price (USD) | Purity | Reference |

|---|---|---|---|---|

| ESS Chem Co. | 10 mg | $400 | 98.9% (HPLC) | |

| Santa Cruz Biotech | 2.5 mg | $380 | >95% (HPLC) | |

| ECHEMI | 25 kg | Custom | 99% |

Regulatory Compliance

- This compound meets FDA and MFDS guidelines for bioanalytical method validation, ensuring reproducibility across global laboratories .

Biological Activity

Donepezil-d7 is a deuterated derivative of Donepezil, primarily recognized as a reversible inhibitor of acetylcholinesterase (AChE). This compound is utilized in research settings to study its pharmacokinetics and biological activity, particularly in the context of Alzheimer’s disease. The incorporation of deuterium enhances its stability and allows for precise tracking in biological studies.

- Molecular Formula : C24H29D7NO3

- Molecular Weight : Approximately 422.0 g/mol

The presence of deuterium atoms in this compound contributes to its unique properties, making it suitable for various experimental applications without altering the biological activity characteristic of the parent compound, Donepezil.

Donepezil acts by inhibiting AChE, which leads to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cholinergic neurotransmission, particularly in patients with Alzheimer’s disease where cholinergic deficits are prominent . The biological activity of this compound mirrors that of Donepezil, allowing researchers to investigate its effects on cognitive function and other neurological parameters.

Pharmacokinetics and Bioavailability

Recent studies have highlighted the pharmacokinetic profiles of this compound, emphasizing its stability and absorption characteristics. For instance, a study utilizing Beagle dogs assessed the pharmacokinetics of various formulations, including sustained-release (SR) and immediate-release (IR) forms. The findings indicated that the SR formulation showed improved pharmacokinetics with better control over plasma concentration levels compared to IR formulations .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 44.1 ± 9.9 |

| Tmax (h) | 7.3 ± 1.6 |

| Half-life (h) | Data not specified |

Case Studies and Clinical Findings

A systematic review assessed the efficacy and safety of Donepezil in various populations with Alzheimer's disease. The review included thirty studies with over 8,000 participants, demonstrating that Donepezil significantly improved cognitive function compared to placebo . Notably, participants receiving higher doses experienced more side effects, underscoring the importance of dose management in clinical settings.

Table 2: Efficacy Outcomes from Clinical Trials

| Study Duration | Cognitive Assessment Tool | Mean Difference (MD) | Confidence Interval (CI) |

|---|---|---|---|

| 26 weeks | ADAS-Cog | -2.67 | -3.31 to -2.02 |

| 26 weeks | MMSE | 1.05 | 0.73 to 1.37 |

| 26 weeks | SIB | 5.92 | 4.53 to 7.31 |

Comparative Studies

Comparative studies involving this compound and other cholinesterase inhibitors have shown that while Donepezil is effective in enhancing cognitive function, it also presents gastrointestinal side effects that can affect patient compliance . Furthermore, research into the pharmacokinetics of this compound has revealed that gastrointestinal health significantly influences drug absorption and plasma concentrations .

Q & A

Basic Research Questions

Q. What is the rationale for using deuterium labeling (e.g., Donepezil-d7) in pharmacokinetic studies of acetylcholinesterase inhibitors?

Methodological Answer: Deuterium labeling allows precise tracking of drug metabolism and distribution without altering the pharmacological activity of the parent compound. Researchers can use mass spectrometry (MS) to differentiate this compound from endogenous molecules, enabling quantification of drug concentrations in plasma, cerebrospinal fluid, or tissue samples. This approach is critical for studying absorption, distribution, and clearance kinetics in preclinical models .

Q. How do researchers validate the isotopic purity and stability of this compound in experimental settings?

Methodological Answer: Isotopic purity is validated using high-resolution LC-MS/MS to confirm the deuterium incorporation ratio (>98%, as specified in ). Stability studies under physiological conditions (e.g., pH, temperature) assess whether deuterium exchange occurs, which could compromise data accuracy. Protocols from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) recommend including control samples and reporting batch-specific purity data .

Advanced Research Questions

Q. How can researchers design a dose-response study to compare the inhibitory efficacy of this compound vs. non-deuterated Donepezil on acetylcholinesterase (AChE)?

Methodological Answer:

- Experimental Design : Use a double-blind, randomized approach with human AChE (IC50 = 11.6 nM for Donepezil, per ). Include three cohorts: this compound, non-deuterated Donepezil, and placebo.

- Data Collection : Measure enzyme inhibition via Ellman’s assay at multiple timepoints.

- Analysis : Apply nonlinear regression models to calculate IC50 values and compare confidence intervals between deuterated and non-deuterated forms. Address potential confounding variables (e.g., batch-to-batch variability in enzyme sources) .

Q. What strategies resolve contradictions in reported AChE inhibition data for deuterated vs. non-deuterated Donepezil across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., ’s clinical trial and ’s in vitro assays) to identify trends.

- Method Validation : Replicate experiments using standardized protocols (e.g., FDA guidelines for bioanalytical method validation) to isolate variables like assay temperature or solvent composition.

- Statistical Models : Use mixed-effects models to account for inter-study variability and publication bias .

Q. How to optimize LC-MS/MS parameters for quantifying this compound in complex biological matrices (e.g., brain tissue)?

Methodological Answer:

- Sample Preparation : Use protein precipitation with acetonitrile to minimize matrix effects.

- Chromatography : Employ a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate this compound from metabolites.

- Mass Spectrometry : Set MRM transitions for this compound (e.g., m/z 380.2 → 271.1) and calibrate using deuterated internal standards. Validate sensitivity (LOQ < 1 ng/mL) and reproducibility per ICH guidelines .

Q. What experimental controls are essential when correlating plasma this compound levels with cognitive outcomes in Alzheimer’s disease models?

Methodological Answer:

- Controls : Include placebo groups, non-deuterated Donepezil cohorts, and baseline cognitive assessments (e.g., ADAS-cog scores from ).

- Pharmacodynamic Markers : Measure red blood cell AChE inhibition (as in ) to link drug exposure to biochemical activity.

- Confounding Factors : Account for genetic variability in CYP2D6 metabolism, which affects Donepezil clearance. Use multivariate regression to isolate deuterium-specific effects .

Q. Reproducibility and Data Reporting

Q. How to ensure reproducibility in synthesizing and characterizing this compound for multicenter trials?

Methodological Answer:

- Synthesis Protocols : Publish detailed synthetic routes (e.g., deuterium incorporation at specific positions) and characterization data (e.g., ¹H/²H NMR, HRMS) in supplementary materials.

- Inter-Lab Validation : Share reference standards across labs and conduct cross-validation studies.

- Reporting Standards : Adhere to guidelines like those in , which mandate disclosure of purity, storage conditions (-20°C, desiccated), and batch numbers .

Properties

IUPAC Name |

2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D,16D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEBPBSSDYVVLD-UOOROTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.